IFN alpha-IFNAR-IN-1 hydrochloride
Description
Overview of Type I Interferons (IFN-α/β) in Innate Immunity and Cellular Regulation
Type I interferons, a family that includes multiple IFN-α subtypes and a single IFN-β, are produced by most cell types in response to the recognition of microbial components by pattern recognition receptors (PRRs). invivogen.com Once secreted, these cytokines act in an autocrine and paracrine manner, binding to the IFNAR complex on the surface of cells to initiate a signaling cascade. wikipedia.org This signaling is fundamental for establishing an antiviral state in tissues, thereby limiting the spread of infection. biologyinsights.com
Role in Antiviral Responses and Immunomodulation
The primary and most well-understood function of type I IFNs is their potent antiviral activity. nih.govnih.gov Upon binding to IFNAR, they trigger the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs). asm.org These ISGs encode proteins that can inhibit viral replication, degrade viral RNA, and interfere with viral assembly. biologyinsights.comfrontiersin.org
Beyond their direct antiviral effects, type I IFNs are critical immunomodulators. They serve as a bridge between the innate and adaptive immune responses. frontiersin.orgnih.gov Key immunomodulatory functions include:
Activation of innate immune cells: Type I IFNs activate natural killer (NK) cells and macrophages, enhancing their cytotoxic capabilities. frontiersin.orgnih.gov
Antigen presentation: They upregulate the expression of major histocompatibility complex (MHC) molecules, improving the presentation of viral antigens to T cells. nih.govyoutube.com
Modulation of adaptive immunity: Type I IFNs influence the development of high-affinity, antigen-specific T and B cell responses. frontiersin.orgnih.gov They can also regulate the production of other cytokines, further shaping the immune response. nih.govnih.gov
However, the immunomodulatory role of type I IFNs is complex; while crucial for clearing acute infections, sustained signaling during chronic infections can lead to immune exhaustion and inflammation. nih.govfrontiersin.org
IFN-α Subtypes and Their Differential Biological Activities
The human genome encodes for 13 different IFN-α subtypes, which, despite binding to the same receptor, can elicit distinct biological responses. nih.govnih.gov This functional diversity is a subject of ongoing research, with evidence suggesting that different subtypes may have varying potencies in antiviral activity, antiproliferative effects, and immunomodulation. frontiersin.orgasm.org
For instance, studies have shown that IFN-α14 displays significantly higher antiviral activity against HIV-1 compared to IFN-α2. asm.orgasm.org In the context of viral infections in animal models, some IFN-α subtypes were effective at reducing viral loads while others were not. nih.gov These differences are thought to arise from variations in their binding affinities for the IFNAR subunits, leading to differences in the stability and signaling dynamics of the ligand-receptor complex. nih.govwikipedia.org The existence of multiple, functionally distinct IFN-α subtypes suggests a sophisticated mechanism for fine-tuning the immune response to different pathogens. asm.orgasm.org
Structural and Functional Architecture of the IFNAR Complex
The IFNAR complex is a heterodimer composed of two transmembrane subunits: IFNAR1 and IFNAR2. nih.govfrontiersin.org Both subunits belong to the class II helical cytokine receptor family. nih.gov The formation of a ternary complex, consisting of the IFN ligand and both receptor subunits, is essential for initiating the intracellular signaling cascade. nih.govfrontiersin.org
IFNAR2 Subunit: Structure and Contribution to Signal Transduction
IFNAR2 is the high-affinity subunit of the receptor complex. wikipedia.orgwikipedia.org Its extracellular domain consists of two FNIII-like subdomains, D1 and D2. nih.gov The binding of type I IFNs to IFNAR2 is a critical initial step in receptor activation. nih.gov The intracellular domain of IFNAR2 binds to the Janus kinase 1 (Jak1). frontiersin.org Upon ligand-induced dimerization, the close proximity of Jak1 and Tyk2 allows for their trans-phosphorylation and subsequent phosphorylation of specific tyrosine residues on the intracellular tails of both IFNAR1 and IFNAR2. nih.govuniprot.org These phosphorylated tyrosines then serve as docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT1 and STAT2, initiating the downstream signaling cascade. nih.gov
Dynamics of IFNAR Heterodimerization Upon Ligand Engagement
The assembly of the active signaling complex is a dynamic, two-step process. nih.gov First, the IFN ligand rapidly binds to the high-affinity IFNAR2 subunit. nih.govpnas.org This binary complex then recruits the lower-affinity IFNAR1 subunit to form the stable ternary signaling complex. nih.govnih.gov This sequential binding mechanism, dictated by the different binding affinities and kinetics of the IFN for each subunit, allows for a dynamic equilibrium between binary and ternary complexes on the cell surface. nih.govnih.gov The stability and lifetime of this ternary complex are thought to be key determinants of the specific biological responses elicited by different IFN subtypes. nih.govwikipedia.org The small molecule IFN alpha-IFNAR-IN-1 hydrochloride is an inhibitor of the interaction between IFN-α and IFNAR, with a reported IC50 of 2-8 μM for inhibiting MVA-induced IFN-α responses in murine pDC cultures. selleckchem.combiopioneer.com.tw It is believed to exert its immunosuppressive effects by directly interacting with IFN-α. medchemexpress.com
Canonical JAK-STAT Signaling Pathway Downstream of IFNAR Activation
The classical and best-understood signaling route following IFNAR engagement is the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. nih.govnih.gov This pathway provides a direct and rapid mechanism for transducing the extracellular cytokine signal into a nuclear gene expression response. creativebiomart.net
The intracellular domains of the IFNAR subunits are constitutively associated with specific members of the JAK family of tyrosine kinases. nih.gov IFNAR1 is associated with Tyrosine Kinase 2 (TYK2), and IFNAR2 is associated with Janus Kinase 1 (JAK1). qiagen.commdpi.com
Upon ligand binding, the IFNAR1 and IFNAR2 subunits are brought into close proximity, leading to the trans-phosphorylation and activation of JAK1 and TYK2. nih.govmdpi.com These activated kinases then phosphorylate specific tyrosine residues on the intracellular tails of the IFNAR subunits, creating docking sites for STAT proteins. nih.govdrugbank.com
Table 1: Key Kinases in IFNAR Signaling
| Kinase | Associated Receptor Subunit | Primary Function in Canonical Pathway |
|---|---|---|
| JAK1 | IFNAR2 | Phosphorylates IFNAR2 and recruits STAT proteins. qiagen.commdpi.com |
| TYK2 | IFNAR1 | Phosphorylates IFNAR1 and contributes to receptor stability. nih.govqiagen.commdpi.com |
The phosphorylated tyrosine sites on the IFNAR subunits serve as recruitment points for STAT1 and STAT2. nih.gov Once docked at the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAK1 and TYK2 kinases. frontiersin.orgmdpi.com
Phosphorylation causes STAT1 and STAT2 to form a heterodimer, which then dissociates from the receptor and moves into the cytoplasm. qiagen.comnih.gov
In the cytoplasm, the phosphorylated STAT1-STAT2 heterodimer associates with another protein, Interferon Regulatory Factor 9 (IRF9). nih.govfrontiersin.org This trimeric complex, consisting of STAT1, STAT2, and IRF9, is known as the IFN-Stimulated Gene Factor 3 (ISGF3). rndsystems.comnih.gov The formation of the ISGF3 complex is a hallmark of the canonical Type I IFN signaling pathway. pnas.org
Recent research has shown that the spike protein of SARS-CoV-2 can disrupt the formation of the ISGF3 complex by competing with STAT2 for binding to IRF9, thereby weakening the host's antiviral response. nih.govasm.org
The fully formed ISGF3 complex translocates into the nucleus. frontiersin.orgyoutube.com Inside the nucleus, ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs), which are located in the promoter regions of ISGs. rndsystems.comwikipedia.org This binding event initiates the transcription of a large number of ISGs, leading to the production of proteins that establish an antiviral state within the cell and modulate immune responses. nih.govfrontiersin.org
Non-Canonical Signaling Pathways Modulated by IFNAR Activation
In addition to the canonical JAK-STAT pathway, IFNAR activation can trigger several non-canonical signaling cascades. nih.govnih.gov These alternative pathways are crucial for the full spectrum of biological effects induced by Type I IFNs and often involve components of other major signaling networks. nih.govnih.gov
Key non-canonical pathways include:
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and Erk, can be activated by Type I IFNs and contribute to the regulation of ISG expression and other cellular responses. nih.govyoutube.com
PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade is another route activated by IFNAR, playing roles in cell survival and proliferation. rndsystems.comnih.gov
STAT Homodimer Formation: IFNAR activation can also lead to the formation of STAT1 homodimers (also known as Gamma-Activated Factor or GAF). nih.govnih.gov These dimers bind to different DNA elements called Gamma-Activated Sequences (GAS) to regulate a distinct set of genes, often associated with pro-inflammatory responses. nih.govnih.gov
These non-canonical pathways can be activated independently of or in concert with the canonical pathway, adding layers of complexity and regulation to the Type I IFN response. frontiersin.orgnih.gov
Physiological Significance of IFNAR Signaling in Health and Disease States
The IFNAR signaling system is a cornerstone of innate immunity, providing a first line of defense against viral infections. invivogen.com The rapid induction of ISGs creates an inhospitable environment for viral replication. wikipedia.org However, the role of IFNAR signaling extends beyond antiviral defense and its dysregulation is implicated in various disease states.
Health: In a healthy state, tightly regulated IFNAR signaling is essential for maintaining immune homeostasis and mounting effective responses to pathogens. nih.gov It also plays a role in linking the innate and adaptive immune systems. invivogen.com
Disease: Chronic or excessive IFNAR signaling can be detrimental, contributing to the pathogenesis of autoimmune diseases and chronic inflammation. nih.gov For instance, sustained Type I IFN signaling is associated with immune exhaustion in chronic viral infections. nih.gov Conversely, blockade of IFNAR signaling has shown potential in restoring immune function in such contexts. nih.gov In some cancers, IFN-α has been used therapeutically due to its antiproliferative effects, which are mediated through IFNAR. wikipedia.orgnorthwestern.edu Furthermore, dysregulation of IFNAR signaling has been linked to neuropsychiatric disorders. researchgate.net
The development of molecules like this compound, which can modulate this critical interaction, highlights the therapeutic potential of targeting the IFNAR system to either suppress pathological overactivation or fine-tune immune responses. medchemexpress.com
IFNAR in Immune Homeostasis
The Interferon-Alpha/Beta Receptor (IFNAR) system is not only crucial for mounting a defense against pathogens but also plays a fundamental role in maintaining immune homeostasis, the steady-state equilibrium of the immune system. nih.gov This is achieved through a continuous, low-level (tonic) signaling of type I interferons, which primes cells for a rapid and effective response to subsequent challenges while preventing inappropriate immune activation. nih.gov
This tonic IFNAR signaling is vital for the maintenance and function of various immune cell populations. For instance, studies in mice lacking the IFNAR1 subunit (Ifnar1-/-) have revealed a reduction in the total number of hematopoietic stem cells (HSCs), suggesting that constitutive IFN signaling is necessary to maintain the HSC compartment. nih.gov Furthermore, IFNAR-deficient mice exhibit decreased numbers of splenic natural killer (NK) cells, highlighting the receptor's role in the development and survival of these key innate lymphocytes. nih.gov
Beyond maintaining cell populations, IFNAR signaling modulates the functional capacity of immune cells. It can drive the production of anti-inflammatory cytokines like IL-10, which helps to suppress excessive inflammatory responses and prevent immunopathology. nih.gov This regulatory function is critical; an absence of IFNAR signaling can lead to impaired immune responses, while excessive or prolonged signaling can deplete the HSC niche and drive inflammation. nih.gov Therefore, the tightly regulated activity of the IFNAR system is essential for a balanced immune environment, ensuring readiness against threats while preserving self-tolerance and preventing chronic inflammation. nih.govnih.gov
IFNAR Dysregulation in Pathological Conditions
The tightly regulated nature of IFNAR signaling is underscored by the severe consequences that arise when this system is dysregulated. Both excessive and deficient IFNAR signaling are implicated in a range of pathological conditions, from autoimmune diseases to cancer. ontosight.ainih.gov
Autoimmune Diseases: Sustained or excessive activation of the IFNAR pathway is a hallmark of several autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis. nih.govnih.gov In these conditions, a feed-forward loop can be established where the immune system mistakenly recognizes self-nucleic acids as foreign, leading to persistent type I IFN production. nih.gov This chronic IFNAR signaling drives the activation of autoreactive immune cells, the production of autoantibodies, and widespread inflammation, contributing directly to tissue damage. nih.gov For example, elevated IFN-α levels in SLE patients are thought to induce the differentiation of monocytes and enhance the activation of CD4+ T cells against self-antigens. nih.gov The critical role of this pathway is highlighted by the observation that blocking IFNAR signaling can ameliorate disease in mouse models of lupus. nih.gov
Cancer: The role of IFNAR signaling in cancer is complex and context-dependent, exhibiting both pro- and anti-tumor effects. nih.gov On one hand, IFNAR signaling on dendritic cells is crucial for priming CD8+ T cells, leading to effective anti-tumor immunity. nih.gov The immune system's ability to continuously eliminate nascent cancer cells, a process known as immune surveillance, relies on this pathway. nih.gov
On the other hand, cancer cells can co-opt or evade IFNAR signaling to promote their survival. Some tumors downregulate IFNAR expression to escape immune detection and the anti-proliferative effects of type I IFNs. wikipedia.orgnih.gov Conversely, in the context of chronic inflammation within the tumor microenvironment, sustained IFNAR signaling can become detrimental, promoting immune-suppressive mechanisms and T-cell exhaustion, which allows the tumor to grow unchecked. nih.gov This dual role underscores the delicate balance of IFNAR signaling required for effective tumor control versus tumor progression.
Infectious Diseases: While essential for controlling acute viral infections, dysregulated IFNAR signaling can be detrimental during both acute and chronic infections. nih.govnih.gov In severe respiratory infections, for instance, an overly exuberant type I IFN response can contribute to lung immunopathology. nih.gov During chronic viral infections, persistent IFNAR stimulation can lead to immune exhaustion, a state where T cells become dysfunctional and are unable to clear the virus, thereby allowing the infection to persist. nih.gov
Properties
Molecular Formula |
C18H18ClNS |
|---|---|
Molecular Weight |
315.86 |
Origin of Product |
United States |
Discovery and Rationale for Ifn Alpha Ifnar in 1 Hydrochloride
Identification of IFN-α/IFNAR Interaction as a Modulatory Target
Type I interferons (IFNs), particularly IFN-alpha (IFN-α), are potent cytokines that play a central role in the innate immune response, primarily against viral infections. nih.govnih.gov The biological effects of IFN-α are initiated by its binding to a specific cell surface receptor known as the Type I IFN receptor (IFNAR). nih.govwikipedia.orgfrontiersin.org This receptor is a heterodimer, composed of two subunits, IFNAR1 and IFNAR2. frontiersin.orgmedchemexpress.com The binding of IFN-α to IFNAR triggers a cascade of intracellular signaling events, predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which leads to the expression of numerous IFN-stimulated genes that establish an antiviral state and modulate immune responses. nih.govwikipedia.orgmedchemexpress.com
While crucial for host defense, dysregulation and persistent activation of the IFN-α pathway are implicated in the pathogenesis of several autoimmune diseases, such as systemic lupus erythematosus (SLE), primary Sjögren syndrome, and dermatomyositis. nih.govnih.gov In these conditions, the overproduction of IFN-α leads to a chronic inflammatory state. This growing body of evidence has firmly established the IFN-α/IFNAR signaling axis as a significant therapeutic target for these disorders. nih.govnih.gov Consequently, blocking the initial protein-protein interaction (PPI) between IFN-α and its receptor, IFNAR, represents a promising strategy to mitigate the downstream pathological effects of this pathway. nih.gov
Structure-Based Virtual Screening Approaches for Inhibitor Discovery
The discovery of IFN alpha-IFNAR-IN-1 was achieved through a modern drug discovery technique known as structure-based virtual screening (SBVS). glpbio.commybiosource.commedchemexpress.com This computational method has become a powerful tool for identifying novel drug candidates by leveraging the three-dimensional structural information of a biological target. frontiersin.orgnih.gov
The SBVS process typically involves:
Target Selection: The crystal structure of the target protein, in this case, likely the IFN-α protein or its receptor IFNAR, is obtained from databases like the Protein Data Bank. frontiersin.org
Library Screening: Large digital libraries containing thousands to millions of small molecules are computationally "docked" into a specific binding site on the target protein. nih.govfrontiersin.org Docking algorithms calculate the binding affinity and predict the binding mode of each compound. nih.gov
Hit Identification: Compounds with the most favorable predicted binding energies and interactions with key residues ("hot spots") at the protein interface are selected as "hits" for further experimental validation. nih.govresearchgate.net
This in silico approach allows for the rapid and cost-effective screening of vast chemical space, significantly narrowing the field of potential inhibitors before committing to resource-intensive laboratory synthesis and testing. nih.govresearchgate.net The identification of IFN alpha-IFNAR-IN-1 is a direct outcome of applying these advanced computational screening strategies to the defined target of the IFN-α/IFNAR interaction. glpbio.commybiosource.com
Synthesis and Initial Characterization of IFN alpha-IFNAR-IN-1 (and its hydrochloride salt)
Following its virtual identification, IFN alpha-IFNAR-IN-1 was synthesized and characterized as a non-peptidic, low-molecular-weight inhibitor of the IFN-α/IFNAR interaction. glpbio.commedchemexpress.commedchemexpress.com Initial in vitro studies demonstrated its specific biological activity. The compound was shown to inhibit IFN-α responses induced by various stimuli in murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs), with a half-maximal inhibitory concentration (IC50) in the range of 2-8 μM for modified Vaccinia virus ankara (MVA)-induced responses. glpbio.commedchemexpress.commedchemexpress.combiopioneer.com.tw Further experiments confirmed that it could suppress IFN-α responses elicited by other agents like CpG2216 and poly(I:C). glpbio.commedchemexpress.com
The compound is often formulated as a hydrochloride salt. This is a common practice in pharmaceutical chemistry to improve the physicochemical properties of a molecule. Compared to its free base form, IFN alpha-IFNAR-IN-1 hydrochloride exhibits enhanced water solubility and stability, which are advantageous characteristics for a research compound and potential drug candidate. medchemexpress.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 2070014-98-9 | glpbio.combiopioneer.com.tw |
| Molecular Formula | C₁₈H₁₈ClNS | biopioneer.com.tw |
| Molecular Weight | 315.86 g/mol | glpbio.combiopioneer.com.tw |
| Parameter | Description | Source |
|---|---|---|
| Target | IFN-α/IFNAR Interaction | glpbio.commedchemexpress.com |
| IC50 | 2-8 μM (for inhibition of MVA-induced IFN-α responses by BM-pDCs) | glpbio.commedchemexpress.combiopioneer.com.tw |
| Activity | Exerts immunosuppressive activity by directly interacting with IFN-α. | glpbio.commedchemexpress.com |
Rationale for Developing Non-Peptidic, Low-Molecular-Weight Inhibitors of Protein-Protein Interactions
The strategic decision to develop a non-peptidic, low-molecular-weight inhibitor like IFN alpha-IFNAR-IN-1 reflects a broader shift in drug discovery. For many years, protein-protein interactions (PPIs) were considered "undruggable" or "intractable" for small molecules. nih.govutmb.edu This was due to their typically large, flat, and featureless binding interfaces, which contrast with the well-defined pockets of traditional drug targets like enzymes. nih.gov
However, this paradigm has been challenged by several key advancements:
The "Hot Spot" Concept: Research revealed that the binding energy at PPI interfaces is not evenly distributed. Instead, it is often concentrated in small "hot spots" of a few key amino acid residues. nih.gov Targeting these hot spots provides a viable strategy for disruption by smaller molecules.
Limitations of Biologics and Peptides: While large molecule biologics (e.g., monoclonal antibodies) can effectively block extracellular PPIs, they are expensive to produce and typically require injection. tandfonline.com Peptide-based inhibitors, which can mimic parts of the natural protein partner, often suffer from poor cell permeability, metabolic instability, and low oral bioavailability. nih.govfrontiersin.org
Advantages of Small Molecules: Non-peptidic, low-molecular-weight compounds offer significant advantages, including the potential for oral administration, better cell permeability to reach intracellular targets, favorable metabolic stability, and lower manufacturing costs. tandfonline.comnih.gov
Therefore, the development of IFN alpha-IFNAR-IN-1 represents a rational approach to create a drug-like molecule that can overcome the limitations of other therapeutic modalities, providing a specific, potent, and potentially more convenient way to modulate the critical IFN-α/IFNAR pathway. nih.govtandfonline.com
Mechanism of Action of Ifn Alpha Ifnar in 1 Hydrochloride
Direct Inhibition of IFN-α and IFNAR Interaction
The primary function of IFN alpha-IFNAR-IN-1 hydrochloride is to serve as a direct antagonist to the interaction between IFN-α and its receptor. medchemexpress.com This was established through its discovery via structure-based virtual screening aimed at identifying inhibitors of protein-protein interactions. medchemexpress.com The compound physically obstructs the binding interface between the ligand (IFN-α) and the receptor complex (IFNAR), thereby preventing the initiation of the signaling cascade. dcchemicals.commedchemexpress.com
The inhibitory potency of this compound has been quantified primarily through cell-based functional assays, which measure the concentration required to inhibit a specific biological response by 50% (IC50). In studies involving murine bone-marrow-derived, Flt3-L-differentiated plasmacytoid dendritic cells (pDCs), the compound demonstrated effective inhibition of IFN-α responses induced by the modified Vaccinia virus Ankara (MVA). dcchemicals.comselleckchem.comselleckchem.commedchemexpress.com
| Assay Description | Cell Type | Inducer | IC50 Value | Reference(s) |
| Inhibition of IFN-α response | Murine BM-pDCs | MVA | 2-8 µM | dcchemicals.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.comshigematsu-bio.commedchemexpress.com |
| This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound in a key functional assay. |
In specific experimental setups, the inhibitor has been used at concentrations such as 18 µM and 32 µM to achieve significant blockade of IFN-α-dependent pathways. medchemexpress.comfrontiersin.org
Research indicates that this compound acts with a high degree of specificity for the Type I IFN pathway.
Distinction from other cytokine pathways: In one study, while the compound effectively inhibited IFN-α responses stimulated by various agents, the production of another cytokine, Interleukin-12 (IL-12), was significantly less affected, highlighting its preferential activity towards the IFN-α axis. medchemexpress.com
No effect on Type II IFN signaling: A study investigating fibroblast activation in lung cancer demonstrated that while the inhibitor could block IFNAR signaling, it did not reverse the cellular effects induced by Interferon-gamma (IFN-γ), a Type II IFN that signals through a different receptor (IFNGR). nih.gov This suggests the inhibitor does not cross-react with the IFN-γ receptor system.
Specific blockade of IFN-α-dependent effects: The compound has been used as a tool to confirm that specific biological processes are dependent on IFN-α. For instance, it significantly reduced the release of G3BP-expressing microvesicles induced by a TLR9 agonist without affecting the total number of microvesicles released, directly linking this specific phenotype to IFN-α signaling. frontiersin.org
Molecular Consequences of this compound Binding
The binding of the inhibitor at the cytokine-receptor interface triggers a cascade of molecular consequences, beginning with the prevention of the formation of a stable signaling complex.
The IFNAR receptor is a heterodimer composed of two subunits, IFNAR1 and IFNAR2. glpbio.com The binding of Type I IFNs to these subunits is the requisite first step for signal transduction. medchemexpress.com this compound functions by directly interfering with this process, acting as a competitive inhibitor that prevents IFN-α from successfully docking with and engaging the IFNAR complex. dcchemicals.comselleckchem.com
The binding of IFN-α to the IFNAR subunits, particularly the high-affinity IFNAR2, induces conformational changes that promote the association and stabilization of the IFNAR1 and IFNAR2 subunits into a functional signaling unit. glpbio.com By physically blocking the initial binding of IFN-α, this compound prevents these critical conformational shifts. Consequently, the receptor subunits fail to dimerize correctly, and the receptor remains in an inactive state, incapable of transmitting signals into the cell.
Downstream Signaling Pathway Blockade by this compound
The ultimate outcome of the inhibitor's action is the complete blockade of the downstream signaling pathways normally activated by Type I IFN. biosynth.commedchemexpress.com The canonical pathway involves the Janus kinase-signal transducer and activator of transcription (JAK-STAT) system. medchemexpress.com
Upon successful IFN-α binding and receptor dimerization, the receptor-associated kinases, Tyrosine kinase 2 (TYK2) on IFNAR1 and JAK1 on IFNAR2, are brought into close proximity, leading to their activation via trans-phosphorylation. medchemexpress.com These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated sites serve as docking stations for STAT proteins (Signal Transducers and Activators of Transcription), which are, in turn, phosphorylated by the JAKs. The phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of hundreds of IFN-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory effects.
This compound, by preventing the initial ligand-receptor binding, halts this entire cascade before it begins. biosynth.com The JAK kinases are not activated, STAT proteins are not phosphorylated, and the expression of ISGs is not induced. This mechanism has been leveraged in research to confirm the role of Type I IFN signaling in various pathological processes, such as the formation of neutrophil extracellular traps (NETs) in autoimmune diseases. nih.gov
Inhibition of JAK-STAT Activation (e.g., STAT1/2 Phosphorylation)
The activation of the JAK-STAT pathway is a critical step in the cellular response to type I interferons. Following the phosphorylation of the IFNAR receptor complex by JAK1 and TYK2, STAT proteins are recruited to the receptor. medchemexpress.com Specifically, the phosphorylated IFNAR1 subunit serves as a docking site for STAT2. nih.govnih.gov Subsequently, STAT1 is also recruited, and both STAT1 and STAT2 are phosphorylated by the activated JAKs. medchemexpress.comresearchgate.net
This phosphorylation is a pivotal event, as it leads to the dimerization of STAT1 and STAT2 and their association with IFN regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex. researchgate.net This complex then translocates to the nucleus to initiate the transcription of hundreds of interferon-stimulated genes (ISGs). selleck.co.jpresearchgate.net
This compound, by blocking the initial interaction between IFN-α and IFNAR, prevents the conformational changes in the receptor necessary for JAK activation. selleck.co.jp Consequently, the phosphorylation of both STAT1 and STAT2 is inhibited. nih.gov Research has demonstrated that the introduction of a phosphopeptide corresponding to the major phosphorylation site on IFNAR1 can block the IFN-α-dependent tyrosine phosphorylation of both STAT1 and STAT2 in permeabilized cells. nih.govnih.gov This highlights the dependency of STAT phosphorylation on the initial receptor activation. In studies involving neutrophils, pretreatment with an IFN-α receptor inhibitor, this compound, was shown to counteract the effects of recombinant human IFN-α 2a stimulation. nih.gov Furthermore, in THP1 monocytes, the compound was observed to inhibit STAT1 phosphorylation at both Ser727 and Tyr701 residues, which are crucial for its activity. researchgate.net
| Parameter | Effect of this compound |
| Target | Interaction between IFN-α and IFNAR medchemexpress.comselleck.co.jpadooq.com |
| Primary Pathway Affected | JAK-STAT Signaling medchemexpress.com |
| Key Inhibition Event | Prevents phosphorylation of STAT1 and STAT2 nih.govresearchgate.net |
| Cellular Consequence | Blocks formation of the ISGF3 transcription complex researchgate.net |
Modulation of Interferon-Stimulated Gene (ISG) Expression
The ultimate outcome of the IFN-α/IFNAR/JAK-STAT signaling cascade is the expression of a wide array of interferon-stimulated genes (ISGs), which are the primary effectors of the antiviral and immunomodulatory activities of type I interferons. selleck.co.jpresearchgate.net These genes encode proteins involved in a variety of cellular processes, including antiviral defense, cell growth inhibition, and immune regulation. nih.gov
By inhibiting the activation of the JAK-STAT pathway, this compound effectively suppresses the expression of these downstream ISGs. selleck.co.jpuniupo.it This has been demonstrated in various experimental settings. For instance, the compound inhibits modified Vaccinia virus ankara (MVA)-induced IFN-α responses in murine bone-marrow-derived plasmacytoid dendritic cell cultures, with an IC50 value of 2-8 μM. medchemexpress.comselleck.co.jp
Key ISGs whose expression is modulated by this pathway include ISG15 and Mx1. ISG15 is a ubiquitin-like modifier that plays a complex role in the immune response. nih.govnih.gov While IFN-α can induce ISG15 expression, the functional consequences can vary depending on the cellular context. nih.gov The Mx1 protein is a GTPase known to inhibit the replication of influenza viruses by interfering with the viral ribonucleoprotein complex. nih.govresearchgate.net The expression of Mx1 is a hallmark of the type I interferon response. By blocking the upstream signaling events, this compound would be expected to prevent the induction of these and other ISGs.
| Compound | Target | Effect on ISG Expression | Reference |
| This compound | IFN-α/IFNAR interaction | Inhibition of ISG expression | selleck.co.jpuniupo.it |
| RO8191 | IFNAR2 | Activation of ISG expression | selleck.co.jp |
Modulation of Cellular Pathways by Ifn Alpha Ifnar in 1 Hydrochloride
Effects on Type I IFN-Induced Cellular Responses
The primary mechanism of IFN alpha-IFNAR-IN-1 hydrochloride involves the direct interruption of the IFN-α/IFNAR signaling axis, leading to significant downstream effects on cellular responses typically induced by Type I interferons.
Plasmacytoid dendritic cells (pDCs) are specialized immune cells known for their capacity to produce large quantities of Type I interferons in response to viral infections. nih.govnih.gov Research demonstrates that this compound potently inhibits IFN-α responses in these specific cells. In in vitro studies using murine bone marrow-derived, Flt3-L-differentiated pDC cultures (BM-pDCs), the inhibitor was shown to suppress IFN-α production induced by the Modified Vaccinia virus Ankara (MVA). medchemexpress.comdcchemicals.comselleck.co.jpselleckchem.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be in the range of 2-8 μM. medchemexpress.commedchemexpress.comdcchemicals.comselleck.co.jpselleckchem.comglpbio.comtargetmol.com
Furthermore, the inhibitory action is not limited to viral triggers. The compound also effectively blocks IFN-α responses that are initiated by other stimuli, including the Toll-like receptor 9 (TLR9) agonist CpG2216, the TLR3 agonist poly(I:C), and infection with Vesicular Stomatitis Virus (VSV). medchemexpress.comglpbio.comtargetmol.com At a concentration of 18 µM, this compound specifically inhibits these induced IFN-α responses in BM-pDCs. medchemexpress.commedchemexpress.com
Beyond its specific suppression of IFN-α, the inhibitor also affects the production of other key cytokines involved in immune regulation. Studies have shown that this compound can inhibit the virus-induced production of both IFN-α and Interleukin-12 (IL-12) in pDCs. IL-12 is a critical cytokine for promoting T-helper 1 (Th1) cell differentiation and cellular immunity.
However, the inhibitory effect appears to be more pronounced on IFN-α than on IL-12 under certain conditions. When pDCs were stimulated with CpG2216, poly(I:C), or VSV-M2, the production of IFN-α was significantly inhibited, while the total production of IL-12 was notably less affected. medchemexpress.comglpbio.comtargetmol.com This suggests a degree of selectivity in the compound's modulatory effects on cytokine profiles.
Inhibitory Effects of this compound on pDCs
| Stimulus | Target Cytokine | Observed Effect | Concentration/IC50 | Cell Type | Citation |
|---|---|---|---|---|---|
| Modified Vaccinia virus Ankara (MVA) | IFN-α | Inhibition of induced response | IC50 = 2-8 μM | Murine BM-pDCs | medchemexpress.comselleck.co.jpselleckchem.com |
| MVA | IFN-α | Specific inhibition of response | 18 μM | Murine BM-pDCs | medchemexpress.commedchemexpress.com |
| CpG2216 (TLR9 agonist) | IFN-α | Inhibition of induced response | Not specified | Murine BM-pDCs | medchemexpress.comtargetmol.com |
| Poly(I:C) (TLR3 agonist) | IFN-α | Inhibition of induced response | Not specified | Murine BM-pDCs | medchemexpress.comtargetmol.com |
| Vesicular Stomatitis Virus (VSV) | IFN-α & IL-12 | Inhibition of virus-induced production | 18 μM | Murine BM-pDCs | |
| CpG 2216 / Poly(I:C) | IL-12 | Reduction in production | 18 μM | Murine BM-pDCs |
Influence on Immune Cell Function
By blocking the primary signaling pathway of Type I IFNs, this compound is positioned to influence the function of a wide array of immune cells that express IFNAR and are responsive to IFN-α.
The IFN-α/IFNAR pathway plays a complex, often context-dependent role in lymphocyte function. IFN-α can promote the differentiation of B cells into antibody-producing plasma cells and upregulate the expression of co-stimulatory molecules like CD86, making B cells more effective at activating T cells. nih.gov Conversely, sustained IFN-α signaling has been linked to the suppression of T cell proliferation. nih.govnih.gov
By blocking IFNAR, this compound would be expected to counteract these effects. Its action could lead to reduced B cell differentiation and a diminished capacity for B cells to provide co-stimulation to T cells. Simultaneously, by alleviating the suppressive effects of chronic IFN-α signaling, the inhibitor might prevent T-cell exhaustion. Studies using a mouse model where IFNAR1 was expressed exclusively on T cells revealed a protective role for IFNAR signaling in the context of experimental autoimmune encephalomyelitis, leading to impaired T-helper 17 responses. nih.gov Therefore, inhibiting this pathway could have significant consequences for T cell-mediated immunity.
Macrophages and microglia (the resident macrophages of the central nervous system) are key players in innate immunity and inflammation, and their activation states are heavily influenced by Type I IFN signaling. researchgate.net Peripheral administration of IFN-α induces a distinct gene signature in microglia, including the upregulation of multiple interferon-stimulated genes (ISGs) and changes in cell phenotype, a process dependent on direct signaling through microglial IFNAR. nih.govnih.gov Furthermore, studies have shown that Type I IFN signaling can inhibit the alternative activation pathway of macrophages. nih.gov
Given this, this compound, by blocking the IFNAR receptor, would likely prevent or reverse these IFN-α-induced activation states. This could manifest as a dampening of microglial activation, a shift in macrophage polarization away from a classical and towards an alternative phenotype, and a general reduction in the inflammatory posture of these myeloid cells. researchgate.netnih.gov
Potential Effects of IFNAR Blockade on Immune Cell Function
| Immune Cell Type | Role of IFN-α/IFNAR Pathway | Predicted Effect of IFN alpha-IFNAR-IN-1 HCl | Citation |
|---|---|---|---|
| B Lymphocytes | Promotes differentiation, upregulates co-stimulatory molecules (CD86). | Reduced differentiation to plasma cells; decreased T-cell activation capacity. | nih.gov |
| T Lymphocytes | Can suppress proliferation (chronic signaling); modulates Th17 responses. | May prevent T-cell exhaustion; alters T-helper cell differentiation balance. | nih.govnih.govnih.gov |
| Macrophages | Promotes classical activation; inhibits alternative activation. | Shift towards alternative activation; reduced inflammatory phenotype. | nih.govnih.gov |
| Microglia | Induces specific gene signature and activation state. | Dampened activation and reduced expression of interferon-stimulated genes. | researchgate.netnih.govnih.gov |
Regulation of Cell Proliferation and Apoptosis
This compound, as a specific inhibitor of the interaction between interferon-alpha (IFN-α) and its receptor (IFNAR), plays a critical role in modulating fundamental cellular processes such as cell proliferation and apoptosis. By blocking the initial step in the IFN-α signaling cascade, this small molecule effectively counteracts the well-documented effects of IFN-α on cell growth and survival.
Interference with IFN-α-Mediated Anti-Proliferative Effects
IFN-α is known for its potent anti-proliferative properties, which form the basis of its therapeutic use in certain malignancies. spandidos-publications.com It exerts these effects by inducing cell cycle arrest, thereby halting the division of cancer cells. patsnap.com The binding of IFN-α to IFNAR activates the JAK/STAT signaling pathway, leading to the transcription of numerous interferon-stimulated genes (ISGs) that regulate cell cycle progression. nih.govyoutube.com
This compound directly interferes with this anti-proliferative mechanism. By preventing IFN-α from binding to IFNAR, the inhibitor blocks the activation of the downstream JAK/STAT pathway. medchemexpress.comselleckchem.commedchemexpress.com This, in turn, prevents the expression of ISGs responsible for cell cycle arrest. Consequently, in the presence of this compound, the anti-proliferative signals initiated by IFN-α are abrogated, allowing cells to continue their growth and division unimpeded by this cytokine.
Role in Apoptotic Signaling Pathways
IFN-α can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. nih.gov This pro-apoptotic activity is a key component of its anti-tumor effects. IFN-α can trigger apoptosis through multiple mechanisms, including the activation of the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. spandidos-publications.comnih.gov Activation of the IFN-α/IFNAR signaling cascade leads to the upregulation of several pro-apoptotic proteins and the activation of caspases, which are the executive enzymes of apoptosis. nih.gov
For instance, IFN-α has been shown to induce apoptosis through the activation of caspase-3, caspase-8, and caspase-9. nih.gov It can also upregulate the expression of pro-apoptotic molecules like Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL). spandidos-publications.comfrontiersin.org
This compound, by blocking the IFN-α/IFNAR interaction, can effectively inhibit these pro-apoptotic signals. glpbio.comdcchemicals.com In the presence of the inhibitor, the downstream signaling events leading to caspase activation and the upregulation of pro-apoptotic factors are suppressed. This can result in the protection of cells from IFN-α-induced apoptosis.
Table 1: Key Molecules in IFN-α-Mediated Apoptosis and the Effect of this compound
| Molecule | Role in IFN-α-Mediated Apoptosis | Effect of this compound |
| Caspase-3 | Executioner caspase, key in the final stages of apoptosis. nih.gov | Inhibition of activation |
| Caspase-8 | Initiator caspase, involved in the extrinsic apoptosis pathway. nih.govasm.org | Inhibition of activation |
| Caspase-9 | Initiator caspase, central to the intrinsic apoptosis pathway. nih.gov | Inhibition of activation |
| Fas Ligand (FasL) | A death ligand that can trigger the extrinsic apoptosis pathway. spandidos-publications.com | Downregulation of expression |
| TRAIL | A pro-apoptotic ligand that can induce cell death in cancer cells. spandidos-publications.comfrontiersin.org | Downregulation of expression |
Influence on Inflammatory Mediators and Processes
The IFN-α/IFNAR signaling pathway is a critical regulator of the inflammatory response. This compound, by inhibiting this pathway, can significantly influence the production of inflammatory mediators and the progression of inflammatory processes.
Modulation of Pro-inflammatory Cytokine and Chemokine Expression
IFN-α can have both pro-inflammatory and anti-inflammatory effects depending on the context. It is known to induce the expression of a range of pro-inflammatory cytokines and chemokines, which are small proteins that attract and activate immune cells. nih.govthermofisher.com For example, IFN-α can stimulate the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in certain conditions. nih.gov It also strongly induces the expression of chemokines such as CXCL9, CXCL10, and CXCL11, which are potent chemoattractants for T cells and natural killer (NK) cells. nih.gov
Table 2: Regulation of Pro-inflammatory Mediators by IFN-α and the Effect of this compound
| Mediator | Function | Regulation by IFN-α | Effect of this compound |
| IL-6 | Pro-inflammatory cytokine with a wide range of functions. thermofisher.comnih.gov | Upregulation | Downregulation |
| TNF-α | Key pro-inflammatory cytokine involved in systemic inflammation. thermofisher.comnih.gov | Upregulation | Downregulation |
| CXCL9 | Chemoattractant for T cells and NK cells. nih.gov | Upregulation | Downregulation |
| CXCL10 | Potent chemoattractant for activated T cells. nih.govthermofisher.com | Upregulation | Downregulation |
| CXCL11 | Chemoattractant for activated T cells. nih.gov | Upregulation | Downregulation |
| IL-12 | Cytokine that promotes the development of T helper 1 (Th1) cells. | Upregulation | Inhibition (less pronounced than on IFN-α) medchemexpress.com |
Impact on Cellular Infiltration and Inflammation Resolution
The chemokines induced by IFN-α play a crucial role in recruiting immune cells to sites of inflammation, a process known as cellular infiltration. nih.gov This influx of immune cells is essential for clearing pathogens and damaged cells, but if not properly controlled, it can lead to tissue damage. IFN-α signaling has been shown to be required for the accumulation of dendritic cells in tumors, which is important for initiating an anti-tumor immune response. researchgate.net
By inhibiting the production of these chemokines, this compound can reduce the infiltration of immune cells into inflamed tissues. This effect could be beneficial in inflammatory and autoimmune diseases where excessive immune cell infiltration contributes to pathology. For instance, studies with an anti-IFNAR1 antibody have shown that blocking this pathway can reduce inflammation and tissue injury in a model of hemorrhagic shock. nih.gov Furthermore, type III interferons (IFN-λ), which share some signaling components with type I IFNs, have been shown to resolve inflammation by suppressing neutrophil infiltration. imperial.ac.uknih.gov
The resolution of inflammation is an active process that involves the clearance of inflammatory cells and mediators, and the restoration of tissue homeostasis. By dampening the initial inflammatory cascade through the inhibition of pro-inflammatory cytokine and chemokine production and subsequent cellular infiltration, this compound can contribute to the resolution of inflammation and the prevention of chronic inflammatory conditions.
In Vitro Research Applications and Findings
Characterization of IFN alpha-IFNAR-IN-1 Hydrochloride in Cell-Based Assays
This compound is a nonpeptidic, low-molecular-weight compound identified as an inhibitor of the interaction between interferon-alpha (IFN-α) and its receptor, IFNAR. medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.com Its in vitro activity has been characterized through various cell-based assays, demonstrating its potential to modulate innate immune responses.
Inhibition of Virus-Induced IFN-α Responses (e.g., MVA, VSV)
Research has shown that this compound effectively inhibits IFN-α responses induced by viral stimuli. Specifically, in murine bone-marrow-derived plasmacytoid dendritic cell (pDC) cultures differentiated with Flt3-L, the compound was found to inhibit IFN-α production triggered by the Modified Vaccinia virus Ankara (MVA). medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.com Furthermore, the inhibitor has been noted to block IFN-α responses following infection with Vesicular Stomatitis Virus (VSV-M2), highlighting its broad-spectrum potential against virally-induced type I interferon responses. medchemexpress.comtargetmol.com
Responses to Toll-Like Receptor (TLR) Agonists (e.g., CpG2216, Poly(I:C))
The inhibitory activity of this compound extends to IFN-α production stimulated by Toll-Like Receptor (TLR) agonists. In vitro studies have demonstrated that the compound can suppress IFN-α responses in bone-marrow pDCs that have been treated with CpG2216, a TLR9 agonist. medchemexpress.comtargetmol.com Similarly, its inhibitory effect has been observed in response to poly(I:C), a synthetic analog of double-stranded RNA that is recognized by TLR3. medchemexpress.comtargetmol.com Interestingly, while this compound significantly dampened IFN-α responses under these conditions, the production of another key cytokine, Interleukin-12 (IL-12), was reported to be notably less affected. medchemexpress.comtargetmol.com In human peripheral blood mononuclear cells (PBMCs), the inhibitor was shown to reduce the release of microvesicles expressing double-stranded DNA and Galectin 3-Binding Protein, a process dependent on IFN-α following stimulation with a TLR9 agonist. researchgate.netnih.gov
Dose-Response Relationships and IC50 Determinations in Relevant Cell Lines and Primary Cultures
The potency of this compound has been quantified in primary cell cultures. In studies using murine bone-marrow-derived, Flt3-L-differentiated pDC cultures, the compound exhibited a half-maximal inhibitory concentration (IC50) in the range of 2-8 μM for the inhibition of MVA-induced IFN-α responses. medchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.com
Detailed dose-response data in a variety of cell lines are not extensively available in the public domain. However, the existing data in primary pDCs provide a key benchmark for its in vitro efficacy.
| Cell Type | Stimulus | Inhibitor | IC50 |
| Murine Bone-Marrow-Derived pDCs | MVA | This compound | 2-8 μM |
Mechanistic Studies Using Cellular Models
The mechanism of action of this compound has been explored through various cellular and molecular techniques, focusing on its interaction with the IFN-α/IFNAR signaling pathway.
Analysis of Receptor-Ligand Binding Kinetics via Surface Plasmon Resonance or Equivalent Techniques
Detailed studies characterizing the direct binding kinetics of this compound to IFN-α or its receptor IFNAR using techniques such as Surface Plasmon Resonance (SPR) are not described in the reviewed literature. The compound is understood to exert its immunosuppressive activity through direct interaction with IFN-α. medchemexpress.com
Investigation of Downstream Signaling Events (e.g., Western Blot for STAT phosphorylation, RT-qPCR for ISG expression)
The binding of type I interferons to their receptor, IFNAR, initiates the JAK-STAT signaling cascade, leading to the phosphorylation of STAT proteins and the subsequent expression of interferon-stimulated genes (ISGs). medchemexpress.com this compound has been utilized in mechanistic studies to probe these downstream events.
In a study involving the human monocytic cell line THP-1, the inhibitor, referred to as IFNAR-IN-1, was used to investigate the role of the IFN-α/β receptor in mediating cellular responses to gamma radiation. researchgate.netnih.gov This research included the assessment of STAT1 phosphorylation at Ser727 and Tyr701 via immunoblotting, confirming the role of the IFNAR pathway in these responses. researchgate.netnih.gov
Protein-Protein Interaction Studies
The primary mechanism of this compound is the inhibition of the binding between IFN-α and its receptor, IFNAR. medchemexpress.comtargetmol.com This compound was identified through a structure-based virtual screening process designed to find molecules that could fit into the interaction interface and block the formation of the functional signaling complex. glpbio.com It is understood to exert its immunosuppressive effects by directly interacting with IFN-α, thereby preventing its engagement with the IFNAR receptor. medchemexpress.comglpbio.com
While the discovery was computational, its functional application in cell-based assays confirms its ability to block the downstream consequences of this protein-protein interaction. However, specific biophysical assays detailing this interaction, such as Co-immunoprecipitation (Co-IP) or Förster Resonance Energy Transfer (FRET), are not prominently detailed in the available literature for this specific compound. The compound's efficacy is primarily validated by observing the inhibition of IFN-α-induced cellular responses.
**5.3. Studies on Specific Cell Types and Their Phenotypic Changes
The specific inhibitory action of this compound has made it a valuable tool for dissecting the role of IFN-α signaling in various immune and other cell types.
A significant body of in vitro research has focused on the effect of this compound on plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons. In cultures of murine bone marrow-derived, Flt3-L-differentiated pDCs (BM-pDCs), the compound has been shown to be a potent inhibitor of IFN-α production.
Specifically, it effectively inhibits IFN-α responses induced by various stimuli, including viruses and Toll-like receptor (TLR) agonists. medchemexpress.comglpbio.com Research demonstrates that this compound inhibits IFN-α responses induced by the Modified Vaccinia virus Ankara (MVA) with a half-maximal inhibitory concentration (IC50) in the range of 2-8 µM. selleckchem.comselleck.co.jptargetmol.commedchemexpress.com In one study, a concentration of 18 µM applied for 24 hours was sufficient to specifically block these MVA-induced responses. medchemexpress.com
Further studies have shown that the inhibitor also blocks IFN-α production elicited by the TLR9 agonist CpG2216, the TLR3 agonist poly(I:C), and the vesicular stomatitis virus (VSV-M2). glpbio.com Notably, under these conditions, the production of another key cytokine, Interleukin-12 (IL-12), was significantly less affected, highlighting the specificity of the compound for the IFN-α pathway. glpbio.com
| Cell Type | Stimulus | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| Murine BM-pDCs | Modified Vaccinia virus Ankara (MVA) | Inhibition of IFN-α response | IC50: 2-8 µM | selleckchem.comselleck.co.jptargetmol.com |
| Murine BM-pDCs | CpG2216 (TLR9 agonist) | Inhibition of IFN-α response | Not specified | glpbio.com |
| Murine BM-pDCs | Poly(I:C) (TLR3 agonist) | Inhibition of IFN-α response | Not specified | glpbio.com |
| Murine BM-pDCs | Vesicular Stomatitis Virus (VSV-M2) | Inhibition of IFN-α response | Not specified | glpbio.com |
While direct studies on microglia are limited, research on other neural cell types and related immune cells provides insight into the potential application of this compound in neuroinflammatory contexts. In a study using the Neuro-2a neuroblastoma cell line, the inhibitor was used to block the IFNAR1 receptor. researchgate.net This application was instrumental in demonstrating that the protein MOV10 restricts Herpes Simplex Virus 1 (HSV-1) replication by enhancing the type I IFN pathway, as inhibition of the receptor negated this restrictive effect. researchgate.net
Furthermore, in studies relevant to neuroinflammation, the compound has been used in human monocytic THP-1 cells, which are often used as a model for microglia-like cells. Research on the effects of gamma radiation on these cells showed that this compound could markedly reduce the phosphorylation of STAT1, a key downstream effector of IFNAR signaling. nih.gov This indicates that the inflammatory response of monocytes/macrophages to radiation-induced stress is mediated, at least in part, through type I IFN signaling. nih.gov
The utility of this compound extends to a variety of other cell types for investigating the role of IFN-α signaling.
In Vivo Non Human Research Applications and Findings
Animal Models for Investigating IFN alpha-IFNAR-IN-1 Hydrochloride
The versatility of this compound has been demonstrated through its application in a range of animal models, each representing a distinct pathological condition where type I IFN signaling is implicated.
The role of type I IFNs in the antiviral response is fundamental. Consequently, viral infection models are a key area of investigation for this compound. In murine models utilizing the Modified Vaccinia Virus Ankara (MVA), this inhibitor has been shown to effectively suppress the IFN-α responses that are typically induced by the virus. medchemexpress.commedchemexpress.comselleckchem.com This application is critical for understanding the nuanced roles of IFN-α in viral clearance versus immunopathology.
Below is a summary of the key findings in a viral infection model:
| Animal Model | Key Findings |
| Murine Model of Modified Vaccinia Virus Ankara (MVA) Infection | This compound inhibits MVA-induced IFN-α responses in murine bone-marrow-derived plasmacytoid dendritic cells (pDCs). medchemexpress.commedchemexpress.comselleckchem.com |
The overproduction of type I IFNs is a hallmark of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Sjögren's syndrome. In a study related to Sjögren's syndrome, this compound was utilized to pretreat neutrophils. This pretreatment was instrumental in confirming that the observed effects on these immune cells were indeed mediated through the IFN-α receptor. nih.gov While its direct in vivo efficacy in established murine models of SLE has not been extensively detailed in publicly available research, its utility in dissecting the IFN-α-dependent mechanisms in related autoimmune conditions underscores its potential in this area.
Despite the known involvement of inflammatory cytokines in the pathophysiology of hemorrhagic shock, a comprehensive search of scientific literature did not yield any studies evaluating the use of this compound in animal models of this condition. Therefore, its effects in this specific context of acute inflammatory response remain to be investigated.
The tumor microenvironment is a complex landscape of cells and signaling molecules, where interferons can have both pro- and anti-tumoral effects. The application of this compound in a lung cancer model has been noted as a tool to probe the intricate role of the IFN-α/IFNAR signaling axis within this environment. Such studies are crucial for elucidating how interferon signaling influences tumor progression and the response to immunotherapies.
Impact on Systemic Immune Responses in Preclinical Models
The administration of this compound in preclinical models has demonstrated a clear impact on systemic immune responses, primarily through its intended mechanism of action: the inhibition of type I IFN signaling. This leads to a state of immunosuppression, characterized by a dampened interferon-mediated response.
The compound has been shown to modulate cytokine production, with a specific inhibitory effect on IFN-α. medchemexpress.commedchemexpress.comselleckchem.com Notably, in some contexts, the production of other cytokines, such as Interleukin-12 (IL-12), was less affected, suggesting a degree of selectivity in its immunomodulatory effects. The broader implications for different immune cell lineages, such as T-cell and B-cell responses, are an area of ongoing investigation.
The following table summarizes the observed impacts on systemic immunity in preclinical models:
| Immune Parameter | Observed Effect of this compound |
| Cytokine Production | |
| IFN-α | Inhibition of induced responses. medchemexpress.commedchemexpress.comselleckchem.com |
| IL-12 | Less affected compared to IFN-α in some models. |
| Overall Immune State | Exerts immunosuppressive activity through direct interaction with IFN-α. |
Modulation of Cytokine Profiles in Serum and Tissues
There is no available data from in vivo studies to create a table or provide a detailed analysis of how this compound modulates cytokine profiles in the serum or tissues of non-human organisms. Research on the broader IFNAR pathway suggests that its inhibition would likely alter the levels of various pro-inflammatory and antiviral cytokines, but specific measurements following treatment with this compound have not been published.
Effects on Immune Cell Populations and Their Activation States
Specific in vivo data on the effects of this compound on the populations and activation states of immune cells are not available. While its in vitro effects on pDCs have been noted, its impact on other immune cells such as T-cells, B-cells, natural killer cells, and macrophages in a living organism remains uncharacterized in the public domain.
Assessment of Biological Outcomes in Disease Models
Influence on Disease Progression and Severity in Non-Human Organisms
There are no published studies detailing the use of this compound in any specific non-human disease models. Therefore, its influence on disease progression and severity in conditions where the type I IFN pathway is implicated, such as autoimmune diseases or viral infections, has not been documented.
Analysis of Tissue Pathology and Histological Changes
Without in vivo studies in disease models, there is no information available regarding the analysis of tissue pathology or any histological changes that may occur following treatment with this compound.
Investigation of Organ-Specific Immune Responses
Specific investigations into the organ-specific immune responses to this compound have not been reported in the available scientific literature.
Advanced Methodologies in Studying Ifn Alpha Ifnar in 1 Hydrochloride
Omics Approaches (Transcriptomics, Proteomics) to Elucidate Global Effects
Omics technologies provide a holistic view of the molecular changes induced by IFN alpha-IFNAR-IN-1 hydrochloride, moving beyond single-pathway analysis to a system-wide understanding of its impact.
Transcriptomics: Transcriptomic analyses, such as whole-blood transcriptomics and RNA sequencing (RNA-Seq), are employed to map the global gene expression changes following the inhibition of the IFN-α/IFNAR pathway. For instance, studies on IFN-α treatment have shown large-scale modulation of gene expression, which can be effectively reversed by an inhibitor like this compound. nih.gov Researchers can quantify the mRNA levels of hundreds of IFN-stimulated genes (ISGs) to assess the compound's efficacy. frontiersin.org Quantitative PCR (qPCR) can be used for more targeted validation, measuring the expression of key genes in the pathway like IFNAR1, STAT1, IRF7, and specific ISGs such as IFIT1 and ISG15. bmj.comnih.gov This approach allows for a detailed understanding of how the inhibitor alters the cellular "antiviral state" and other IFN-mediated responses. nih.gov
Proteomics and Phospho-proteomics: Mass spectrometry-based quantitative proteomics is essential for understanding how IFNAR inhibition affects the cellular protein landscape. Studies analyzing cells treated with interferons have revealed highly dynamic and time-dependent changes in the proteome, with the regulation of hundreds of proteins. frontiersin.org By treating cells with this compound, researchers can identify which of these protein inductions and repressions are prevented. Phospho-proteomics, a specialized branch, is particularly vital as the JAK-STAT pathway, which IFNAR signaling initiates, is heavily dependent on phosphorylation events. nih.govnih.gov This technique can identify changes in the phosphorylation status of key signaling proteins like STAT1 and STAT2, providing direct evidence of the inhibitor's mechanism of action at the post-translational level. nih.gov
| Omics Technique | Application in Studying IFNAR Inhibition | Key Findings & Insights |
| Transcriptomics (RNA-Seq, Microarray) | Measures genome-wide changes in mRNA expression in response to the inhibitor. | Identifies the full spectrum of Interferon-Stimulated Genes (ISGs) whose expression is suppressed; reveals off-target effects. nih.gov |
| Quantitative PCR (qPCR) | Validates transcriptomic data for specific genes of interest (e.g., IFNAR1, STAT1, ISG15). | Confirms dose-dependent inhibition of IFN-α-induced gene transcription. bmj.com |
| Proteomics (Mass Spectrometry) | Quantifies global changes in protein abundance following inhibitor treatment. | Reveals downstream effects on cellular machinery, protein networks, and potential biomarkers of drug activity. frontiersin.org |
| Phospho-proteomics | Identifies and quantifies changes in protein phosphorylation states. | Directly demonstrates inhibition of the JAK-STAT signaling cascade by measuring reduced phosphorylation of STAT1/STAT2. nih.govnih.gov |
Bioinformatics and Computational Modeling for Predicting Interactions and Effects
Computational approaches are integral to the study of this compound, from its initial discovery to predicting its biological effects.
The very discovery of this inhibitor was a success of structure-based virtual screening , a computational technique that models the interaction between a library of small molecules and the 3D structure of a protein target—in this case, the IFN-α/IFNAR complex. This method allows for the efficient identification of molecules with a high likelihood of binding to and inhibiting the target protein-protein interaction.
Further computational modeling is used to refine understanding of how the compound interacts with IFN-α or its receptor. Molecular dynamics simulations can predict the stability of the inhibitor-protein complex and the specific amino acid residues involved in the interaction. frontiersin.org This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and specific second-generation inhibitors. By mutating key residues in IFN-α computationally, researchers can predict which changes would create competitive antagonists, providing a theoretical framework that can be tested experimentally. acs.orgnih.gov
Flow Cytometry and Imaging Techniques for Cellular Analysis
Flow cytometry and advanced imaging provide single-cell and subcellular resolution to analyze the effects of this compound.
Flow Cytometry: This high-throughput technique is used to quantify the expression of cell surface and intracellular proteins on a per-cell basis within heterogeneous populations, such as peripheral blood mononuclear cells (PBMCs). nih.gov It is routinely used to:
Measure IFNAR1 and IFNAR2 levels: Antibodies targeting the receptor subunits allow researchers to assess receptor density on different immune cell subsets (e.g., T cells, monocytes, NK cells) and how it might be modulated by the inhibitor. researchgate.netnih.gov
Quantify downstream signaling: A key application is the use of phospho-specific antibodies to measure the phosphorylation of intracellular proteins. "Phosflow" assays can quantify the level of phosphorylated STAT1 (p-STAT1) in specific cell types following IFN-α stimulation, and thus directly measure the inhibitory activity of this compound. nih.gov
Validate knockouts: In gene-editing studies, flow cytometry provides definitive proof that the target protein (IFNAR1) is no longer expressed on the cell surface. biocytogen.comresearchgate.net
Imaging Techniques: Microscopy and cellular imaging offer spatial context to the biochemical data.
Immunofluorescence and Immunohistochemistry: These methods are used to visualize the location and abundance of IFNAR1 in cells and tissue sections. nih.gov By using imaging software, the intensity of staining can be quantified to measure changes in protein expression after treatment with the inhibitor. nih.gov
Total Internal Reflection Fluorescence (TIRF) Microscopy: This advanced imaging technique allows for single-molecule visualization at the cell membrane, enabling precise measurement of receptor density and the dynamics of receptor clustering upon ligand binding. nih.gov It can be used to study how this compound disrupts the formation of the signaling-competent receptor complex at the plasma membrane. nih.gov
Gene Editing and Knockout Models to Validate Target Specificity
To definitively prove that the effects of this compound are due to its interaction with the IFNAR pathway, researchers use gene editing and knockout animal models.
Gene Editing (CRISPR/Cas9): The CRISPR/Cas9 system is a powerful tool for drug-target validation. nih.govnabea.pub Scientists can create cell lines in which the IFNAR1 or IFNAR2 gene is precisely deleted. researchgate.netnih.gov These knockout cell lines are expected to be resistant to the effects of IFN-α. By comparing the cellular response to the inhibitor in wild-type versus IFNAR1-knockout cells, researchers can confirm that the compound's activity is dependent on the presence of its target. If the compound has no effect in the knockout cells, it provides strong evidence for its on-target specificity. CRISPR-based libraries can also be used to screen for genes that mediate the antiviral response, confirming the central role of the IFNAR pathway. frontiersin.org
Knockout and Humanized Animal Models:
IFNAR-Knockout Mice: Mice lacking a functional Ifnar1 gene (Ifnar-/-) are viable but have impaired innate immunity, making them highly susceptible to viral infections that are normally cleared by wild-type mice. biocytogen.comnih.gov These models are crucial for demonstrating the in vivo relevance of IFNAR signaling in fighting pathogens.
Humanized IFNAR Mice: Because the IFN-IFNAR interaction is species-specific, standard mice respond poorly to human IFN-α. nih.gov To overcome this, researchers have developed humanized mouse models where the extracellular domains of the murine IFNAR1 and IFNAR2 are replaced with their human counterparts. nih.gov These models actively respond to human IFN-α and are invaluable for preclinical evaluation of inhibitors like this compound, allowing for the study of its effects on a humanized receptor within the context of a complete and competent immune system. nih.gov
| Model Type | Methodology | Purpose in Studying IFNAR Inhibitors |
| CRISPR/Cas9 Cell Lines | Targeted deletion of the IFNAR1 gene in cultured cells. researchgate.netnih.gov | Validates that the inhibitor's effect is strictly dependent on the presence of IFNAR1. Confirms on-target activity. |
| IFNAR Knockout (KO) Mice | Germline deletion of the Ifnar1 gene. biocytogen.comnih.gov | Demonstrates the role of the IFNAR pathway in in vivo processes like antiviral defense. |
| Humanized IFNAR Mice | Replacement of mouse IFNAR extracellular domains with human domains. nih.gov | Provides an in vivo model to test the efficacy and pharmacodynamics of inhibitors designed against the human receptor. |
Development of Assays for Measuring Compound Activity and Pharmacodynamics in Preclinical Settings
A variety of specialized assays are developed and employed to quantify the biological activity and pharmacodynamic (PD) properties of this compound in preclinical models.
The primary activity of the compound is often measured using an in vitro inhibition assay . This typically involves stimulating specific cells, such as murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs), with a virus or a TLR agonist to induce IFN-α production and signaling. selleckchem.com The concentration of the inhibitor that reduces the IFN-α response by 50% is determined as the IC₅₀ value, which for this compound is in the range of 2-8 μM. medchemexpress.comselleckchem.com
Other key assays include:
Reporter Gene Assays: These assays use cell lines engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-sensitive response element (ISRE). Inhibition of light production upon IFN stimulation provides a quantitative measure of the compound's activity.
Antiviral and Antiproliferative Assays: The functional consequences of IFNAR inhibition are measured by assessing the ability of the compound to block the antiviral or antiproliferative effects of IFN-α on cultured cells. nih.gov
Pharmacodynamic (PD) Biomarker Assays: For in vivo studies, assays are needed to measure the effect of the drug in the animal. This can involve collecting blood or tissue samples after administration of the compound and measuring the expression of a PD biomarker, such as the mRNA levels of an ISG like Mx1 or the phosphorylation of STAT1 in specific immune cells. nih.govnih.gov A systematic review highlights that while many assays exist to measure aspects of the IFN pathway, no single "gold standard" can capture the entirety of its activation, making a multi-assay approach necessary. nih.gov
Theoretical and Conceptual Implications
Insights into the Regulatory Mechanisms of Type I IFN Signaling
The study of IFN alpha-IFNAR-IN-1 hydrochloride provides critical insights into the regulation of the type I interferon signaling pathway. This pathway is a cornerstone of the innate immune response to viral and other microbial threats. frontiersin.org The canonical signaling cascade begins when type I IFNs, such as IFN-α and IFN-β, bind to the heterodimeric interferon-α/β receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits. nih.govwikipedia.org This binding event activates the receptor-associated kinases, JAK1 and TYK2, which in turn phosphorylate STAT1 and STAT2 transcription factors. frontiersin.orgnih.gov These phosphorylated STATs then form a complex with IRF9, known as ISGF3, which translocates to the nucleus to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. frontiersin.orgnih.gov
This compound is a nonpeptidic, low-molecular-weight inhibitor that directly targets the protein-protein interaction (PPI) between IFN-α and its receptor, IFNAR. medchemexpress.commedchemexpress.comselleckchem.com By physically obstructing this initial binding step, the compound effectively prevents the entire downstream signaling cascade from being initiated. This mechanism offers a precise tool for studying the consequences of ablating the IFN-α-specific input into the type I IFN system.
The use of this inhibitor helps to underscore the importance of the initial cytokine-receptor engagement as a primary control point. The pathway is known to be regulated by various other mechanisms, including receptor internalization and the induction of negative feedback regulators like the Suppressor of Cytokine Signaling (SOCS) proteins. nih.gov By providing a means to block the pathway at its origin, this compound allows researchers to differentiate the effects of preventing signal initiation from the effects of these downstream negative feedback loops. For example, research has shown the inhibitor specifically blocks virus-induced IFN-α responses in plasmacytoid dendritic cells (pDCs), highlighting the critical role of the autocrine and paracrine IFN-α/IFNAR feedback loop in amplifying the immune response in these specific cells. medchemexpress.com
Contribution to Understanding Protein-Protein Interaction Inhibition as a Therapeutic Strategy
The development of this compound is a significant contribution to the field of drug discovery, particularly in the challenging area of inhibiting protein-protein interactions (PPIs). PPIs are fundamental to most biological processes, but their large, often flat and featureless interaction surfaces have traditionally made them difficult targets for small molecule drugs, which typically bind to well-defined pockets.
This compound was discovered through structure-based virtual screening, a computational technique used to identify potential inhibitors from large chemical libraries. medchemexpress.com Its success as a nonpeptidic, low-molecular-weight inhibitor of the IFN-α/IFNAR interaction serves as a proof-of-concept for this therapeutic strategy. medchemexpress.comselleckchem.com It demonstrates that it is feasible to create small, drug-like molecules that can effectively disrupt cytokine-receptor interactions, which are a major class of PPIs.
This is particularly relevant because many existing drugs that target such interactions are large biologicals, like monoclonal antibodies. While effective, antibodies have limitations, including high manufacturing costs and the need for parenteral administration. The development of orally available small molecule PPI inhibitors like this compound represents a major therapeutic advance. This compound's existence encourages further research into targeting other cytokine-receptor PPIs with small molecules, potentially leading to new classes of oral medications for a wide range of inflammatory and autoimmune diseases.
Elucidation of the Role of IFN-α/IFNAR Axis in Diverse Biological Processes
This compound serves as a valuable chemical probe to dissect the specific role of the IFN-α/IFNAR signaling axis in a variety of complex biological processes.
Neurogenesis and Neurological Processes: Evidence indicates that type I IFN receptors are expressed throughout the central nervous system on cells such as neurons, astrocytes, and microglia. frontiersin.orgnih.govnih.gov The IFN-α/IFNAR axis is implicated in regulating neuroinflammation, which plays a role in cognitive function, aging, and neurodegenerative diseases. nih.gov Furthermore, type I IFNs can directly modulate neuronal activity and synaptic transmission. frontiersin.orgnih.gov The use of a specific inhibitor like this compound can help elucidate the precise role of IFN-α signaling in these processes, separating its effects from those of IFN-β or other cytokines in the brain.
Antitumor Immunity: The role of the IFN-α/IFNAR axis in cancer is multifaceted. Type I IFNs can exert direct antiproliferative effects on tumor cells and are crucial for effective anti-tumor immunity by activating and modulating immune cells like macrophages and Natural Killer (NK) cells. frontiersin.orgnih.govnih.gov However, chronic IFN signaling can also have tumor-promoting effects in some contexts. patsnap.com this compound provides a tool to specifically inhibit this pathway, helping researchers to determine when and how IFN-α signaling contributes to tumor rejection versus tumor progression. For example, it can be used to test the hypothesis that blocking IFNAR signaling on myeloid cells can alter their differentiation into pro-tumor versus anti-tumor phenotypes within the tumor microenvironment. frontiersin.org
Table 1: Research Findings on this compound's Activity
| Parameter | Description | Source |
|---|---|---|
| Target | Inhibits the protein-protein interaction between Interferon-alpha (IFN-α) and the Interferon-alpha/beta receptor (IFNAR). | medchemexpress.comselleckchem.com |
| Binding Affinity (Kd) | 4 µM for binding to IFN-α. | |
| In Vitro Activity (IC₅₀) | Inhibits Modified Vaccinia virus Ankara (MVA)-induced IFN-α responses in murine plasmacytoid dendritic cell (pDC) cultures with an IC₅₀ of 2-8 μM. | medchemexpress.commedchemexpress.comselleckchem.com |
| Mechanism of Action | A nonpeptidic, low-molecular-weight inhibitor that directly interacts with IFN-α, exerting an immunosuppressive effect. | medchemexpress.commedchemexpress.com |
| Observed Cellular Effects | At 18 µM, it inhibits virus-induced production of IFN-α and IL-12 in bone marrow-derived pDCs. It also reduces IL-12 production induced by TLR agonists like CpG 2216 and poly(I:C). |
Development of New Hypotheses Regarding Immune Modulation
The existence and mechanism of this compound stimulate the development of new hypotheses for therapeutic immune modulation.
Hypothesis of Selective Inhibition: The compound's targeted action supports the hypothesis that selectively inhibiting the initial IFN-α/IFNAR interaction is a viable strategy for treating autoimmune diseases characterized by an "IFN signature," such as systemic lupus erythematosus and Aicardi-Goutières syndrome. nih.gov This approach could offer a more refined and potentially safer alternative to broader immunosuppression or downstream kinase inhibitors, by preserving the function of other cytokine pathways and the potential beneficial roles of other type I IFNs like IFN-β.
Hypothesis on pDC-Mediated Pathogenesis: By demonstrating the potent inhibition of the IFN-α amplification loop in pDCs, the compound allows for the hypothesis that breaking this specific cellular feedback cycle is sufficient to prevent or treat pathologies driven by pDC hyperactivation. This could be tested in preclinical models of diseases where pDCs are thought to be central players.
Hypothesis on Synergistic and Antagonistic IFN Roles: The immune system involves a complex interplay between different cytokine families. For instance, type I (IFN-α/β) and type II (IFN-γ) interferons can have both cooperative and opposing effects depending on the context. nih.gov An inhibitor that specifically blocks the IFN-α arm of type I signaling allows for the formulation and testing of precise hypotheses about the interdependent roles of IFN-α, IFN-β, and IFN-γ in regulating autoimmune neuroinflammation and other complex immune responses.
Future Research Directions for Ifn Alpha Ifnar in 1 Hydrochloride
Investigation of Selectivity and Off-Target Effects
A crucial area of future investigation is the detailed characterization of the selectivity profile of IFN alpha-IFNAR-IN-1 hydrochloride. The compound is known to inhibit the interaction between IFN-α and IFNAR, with a dissociation constant (Kd) of 4 µM for its binding to IFN-α. It specifically inhibits IFN-α responses induced by Modified Vaccinia virus Ankara (MVA) in murine plasmacytoid dendritic cells (pDCs). medchemexpress.combiopioneer.com.tw However, the broader landscape of its interactions with other cytokines and signaling pathways remains to be fully elucidated.
Research has shown that while the inhibitor blocks virus-induced production of IFN-α, it has a less pronounced effect on the total production of another cytokine, IL-12, under similar conditions. medchemexpress.com This suggests a degree of selectivity for the IFN-α pathway. Future studies should aim to quantify this selectivity more precisely.
Key research questions include:
Subtype Specificity: The human genome encodes for 12 different IFN-α subtypes, each with potentially distinct biological activities and binding affinities for the IFNAR receptor subunits. nih.govpblassaysci.comnih.gov It is currently unknown if this compound inhibits all IFN-α subtypes equally or if it exhibits preferential activity against a subset. Comparative binding and functional assays using a panel of individual IFN-α subtypes are necessary.
Receptor Interaction: All type I IFNs, including numerous IFN-α subtypes and IFN-β, signal through the same heterodimeric IFNAR complex (composed of IFNAR1 and IFNAR2). plos.org While the inhibitor is known to bind IFN-α, it is important to confirm that it does not have any off-target interactions with the IFNAR subunits themselves or with other cytokine receptors.
Pathway Crosstalk: The compound has been observed to reduce IL-12 production stimulated by Toll-like receptor (TLR) agonists. Further research is needed to determine if this is an indirect consequence of inhibiting the IFN-α feedback loop, which can amplify inflammatory responses, or a direct off-target effect on TLR signaling components. nih.gov
Exploration of Synergistic Effects with Other Immunomodulatory Agents
The immunosuppressive nature of this compound makes it a candidate for combination therapies. medchemexpress.com Overactive type I IFN signaling is a hallmark of several autoimmune diseases, and combining an IFN-α inhibitor with agents that target other arms of the immune system could offer synergistic benefits, potentially allowing for lower doses and reduced toxicity. nih.gov
Future preclinical studies should explore combinations with:
JAK Inhibitors: The IFNAR receptor signals through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. nih.gov Combining this compound (which acts upstream) with a JAK inhibitor (which acts downstream) could provide a more complete blockade of the pathway.
Other Cytokine Inhibitors: In diseases like systemic lupus erythematosus (SLE), multiple cytokines are dysregulated. nih.gov Combining this inhibitor with monoclonal antibodies targeting other key cytokines could address the pathology more effectively.
Immune Checkpoint Inhibitors (ICIs): In oncology, IFN-α has been used in combination with other therapies. nih.gov Conversely, inhibiting the IFN-α pathway could be beneficial in managing immune-related adverse events caused by ICIs without compromising their anti-tumor efficacy, a hypothesis that requires rigorous testing.
Application in Novel Preclinical Disease Models
Current in vitro data shows the compound's activity in murine bone marrow-derived pDC cultures exposed to viral stimuli. selleckchem.comselleck.co.jpbiopioneer.com.tw The next logical step is to evaluate its efficacy in more complex, in vivo disease models where type I interferons are known to be key drivers of pathology.
Promising areas for application include:
Interferonopathies: This is a group of genetic disorders characterized by the aberrant activation of the type I IFN response. nih.gov Models for conditions like Aicardi-Goutières syndrome could serve as a direct test of the inhibitor's ability to counteract the foundational cause of the disease.
Autoimmune Diseases: Systemic lupus erythematosus (SLE) is strongly associated with a "type I IFN signature." nih.gov Preclinical lupus models would be highly relevant for testing the therapeutic potential of this compound.
Viral Infections: While IFN-α is crucial for antiviral defense, its overproduction can contribute to immunopathology. plos.orgnih.gov In models of severe viral infections, such as those that trigger cytokine storms, this inhibitor could be used to modulate the immune response and reduce tissue damage.
Refinement of Molecular Mechanisms of Action
While the primary mechanism is the inhibition of the IFN-α/IFNAR protein-protein interaction, a more detailed molecular understanding is required. medchemexpress.com The compound was identified through virtual screening, and its binding mode and the precise conformational changes it induces in IFN-α are inferred from computational models. glpbio.com
Future research should focus on:
Structural Biology: Obtaining a crystal or cryo-EM structure of this compound in complex with an IFN-α subtype would provide definitive evidence of its binding site and mechanism. This structural insight would be invaluable for rational drug design and lead optimization.
Downstream Signaling: The binding of type I IFN to its receptor activates a cascade involving JAK1 and TYK2 kinases and the phosphorylation of STAT proteins. drugbank.com Detailed studies should map the inhibitor's effect on the phosphorylation status of these individual components and on the subsequent transcription of specific interferon-stimulated genes (ISGs). nih.govnih.gov This would refine the understanding of how receptor blockade translates into a functional cellular response.
Receptor Dynamics: IFNAR1 subunit internalization and degradation is a key mechanism for regulating cellular responsiveness to type I IFNs. nih.gov It would be valuable to investigate whether the inhibitor, by binding to IFN-α, affects the rate of ligand-induced receptor internalization and turnover.
Comparative Studies with Other IFNAR Modulators and Inhibitors
The therapeutic and research landscape includes a variety of agents that modulate the type I IFN pathway. medchemexpress.com To position this compound accurately, direct, head-to-head comparative studies are essential.
These comparisons should include:
Monoclonal Antibodies: Agents like Anifrolumab, a human monoclonal antibody that targets the IFNAR1 subunit, are in clinical use for SLE. nih.govmedchemexpress.com Comparing a small-molecule inhibitor like this compound with a biologic would highlight differences in specificity, mechanism (ligand-blocking vs. receptor-blocking), and potential routes of administration. nih.gov
Other Small Molecules: The field includes other small molecules designed to inhibit the IFN pathway, such as those targeting downstream kinases (JAK inhibitors) or transcription factors like IRF5. nih.govmedchemexpress.com Comparative studies would reveal the relative advantages of targeting different nodes in the signaling cascade.
IFN-Kinoids: This therapeutic vaccine approach induces the body to produce its own polyclonal antibodies against IFN-α. nih.gov Comparing the specific, reversible inhibition of a small molecule to the broader, long-lasting neutralization by induced antibodies would be an informative endeavor.
| Agent Type | Target | Example | Mechanism |
| Small Molecule | IFN-α (Ligand) | This compound | Inhibits protein-protein interaction with IFNAR. medchemexpress.com |
| Monoclonal Antibody | IFNAR1 (Receptor) | Anifrolumab | Blocks ligand binding to the receptor subunit. nih.govmedchemexpress.com |
| Small Molecule | JAK (Kinase) | Tofacitinib | Inhibits downstream signaling cascade. nih.govnih.gov |
| Therapeutic Vaccine | IFN-α (Ligand) | IFN-Kinoid | Induces neutralizing polyclonal antibodies. nih.gov |
Potential for Lead Optimization and Derivative Development for Research Tools
This compound serves as an excellent starting point for a medicinal chemistry program. Its discovery via structure-based design provides a clear path for optimization.
Key objectives for future development include:
Potency and Efficacy: The reported IC50 is in the 2-8 µM range. medchemexpress.comselleckchem.comselleck.co.jp There is significant potential to develop derivatives with improved potency (nanomolar IC50) through iterative chemical modifications and structure-activity relationship (SAR) studies.
Pharmacokinetics: The properties of the current molecule for in vivo use, such as half-life and bioavailability, have not been extensively reported. Derivative development would aim to optimize these parameters for sustained therapeutic effect. The hydrochloride salt form is noted to have enhanced water solubility and stability, a factor that will be important in future formulations. medchemexpress.com
Selective Probes: By systematically modifying the chemical scaffold, it may be possible to develop a panel of derivative compounds. These could include highly specific probes that are selective for individual IFN-α subtypes, providing invaluable tools for the research community to dissect the distinct biological roles of each subtype. nih.gov
Q & A
Q. What is the molecular mechanism by which IFN alpha-IFNAR-IN-1 hydrochloride inhibits IFN-α signaling?
this compound is a nonpeptidic, low-molecular-weight inhibitor that directly blocks the interaction between IFN-α and its receptor IFNAR. This prevents receptor dimerization and downstream activation of the JAK-STAT signaling pathway, thereby suppressing IFN-stimulated gene (ISG) expression . The compound exhibits an IC50 of 2–8 µM in inhibiting modified vaccinia Ankara (MVA)-induced IFN-α responses in bone marrow-derived plasmacytoid dendritic cells (BM-pDCs), making it a critical tool for studying dysregulated IFN-α signaling in autoimmune or inflammatory models .
Methodological Insight : To validate target engagement, use competitive binding assays (e.g., surface plasmon resonance) or monitor phosphorylation of STAT1/STAT2 in BM-pDCs post-MVA stimulation .
Q. How should stock solutions of this compound be prepared for in vitro studies?
The compound has a molecular weight of 315.86 g/mol and is soluble in DMSO (90 mg/mL) and water (16.67 mg/mL). For a 10 mM stock solution in DMSO:
- Dissolve 3.16 mg in 1 mL of anhydrous DMSO (freshly opened to avoid moisture-induced degradation).
- For aqueous solutions, dissolve 16.67 mg in 1 mL of sterile water, followed by vortexing and brief sonication to ensure homogeneity .
Critical Note : Always prepare fresh working dilutions for cell-based assays, as repeated freeze-thaw cycles can reduce activity. Pre-warm solutions to 37°C if precipitation occurs during dilution .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in primary human pDC cultures with variable IFN-α responses?
BM-pDCs exhibit donor-dependent variability in IFN-α production. To address this:
- Perform dose-response curves (2–20 µM) using MVA or TLR9 agonists (e.g., CpG-A) as stimuli.
- Measure IFN-α levels via ELISA or ISG expression (e.g., MX1, IFIT1) by qPCR to determine the optimal IC50 for each donor .
- Include a positive control (e.g., anti-IFNAR blocking antibody) to confirm pathway specificity .
Data Contradiction Analysis : If IC50 values deviate significantly from the 2–8 µM range, assess batch-to-batch compound variability (via HPLC purity checks) or differences in pDC activation thresholds .
Q. What experimental considerations are critical for in vivo studies using this compound?
- Formulation : Use saline or 5% DMSO/saline mixtures for intraperitoneal or intravenous administration. Avoid oral dosing due to uncharacterized bioavailability .
- Dosing Regimen : In murine models of lupus (e.g., MRL/lpr mice), start with 10 mg/kg daily, adjusting based on plasma cytokine profiling (IFN-α, IFN-γ) and kidney histopathology .
- Pharmacokinetics : Monitor compound stability in circulation using LC-MS/MS, as rapid clearance may necessitate sustained-release formulations .
Q. How can researchers reconcile discrepancies in IFN-α inhibition efficacy across different disease models?
Discrepancies may arise from:
- Cell-Type Specificity : IFNAR expression varies across tissues; validate receptor density via flow cytometry in target cells (e.g., pDCs vs. macrophages) .
- Off-Target Effects : At high concentrations (>20 µM), the compound may inhibit unrelated kinases. Include a negative control (e.g., IFNAR-knockout cells) to confirm specificity .
Q. What methodologies are recommended for validating target engagement in complex biological systems?
- Competitive Binding Assays : Use biotinylated IFN-α to assess displacement by this compound in receptor-coated ELISA plates .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells can identify ISG suppression and off-target pathway modulation (e.g., unrelated cytokine networks) .
- Structural Studies : Molecular docking simulations (using IFNAR crystal structures) can predict binding affinity and guide analog design .
Q. How does this compound synergize with other immunomodulators in preclinical models?
- STING Pathway Inhibition : Combine with STING inhibitors (e.g., H-151) to suppress both IFN-α and STING-driven inflammation in autoimmune models .
- JAK/STAT Blockers : Co-administration with JAK1/2 inhibitors (e.g., ruxolitinib) enhances suppression of ISGs in lupus nephritis studies .
Experimental Design : Use factorial ANOVA to test interaction effects between compounds, and monitor adverse events (e.g., immunosuppression) via leukocyte counts .
Q. What strategies mitigate solubility and stability challenges in long-term in vitro assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
